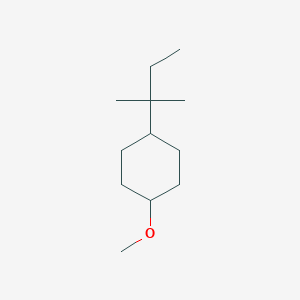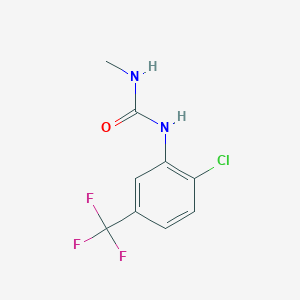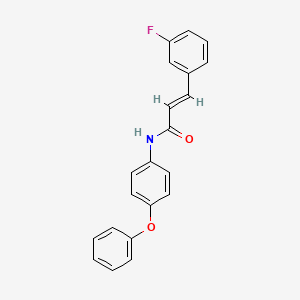
N-(2-benzylphenyl)-N'-(3-chlorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-benzylphenyl)-N’-(3-chlorophenyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two nitrogen atoms. This particular compound features a benzyl group and a chlorophenyl group, which may impart unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzylphenyl)-N’-(3-chlorophenyl)urea typically involves the reaction of 2-benzylphenylamine with 3-chlorophenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-benzylphenyl)-N’-(3-chlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenylureas.
Aplicaciones Científicas De Investigación
N-(2-benzylphenyl)-N’-(3-chlorophenyl)urea may have various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of N-(2-benzylphenyl)-N’-(3-chlorophenyl)urea would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-benzylphenyl)-N’-(4-chlorophenyl)urea
- N-(2-benzylphenyl)-N’-(3-fluorophenyl)urea
- N-(2-benzylphenyl)-N’-(3-bromophenyl)urea
Uniqueness
N-(2-benzylphenyl)-N’-(3-chlorophenyl)urea is unique due to the specific positioning of the benzyl and chlorophenyl groups, which may influence its reactivity and interaction with other molecules. The presence of the chlorine atom can also affect its electronic properties and steric hindrance, differentiating it from other similar compounds.
Propiedades
Número CAS |
853318-57-7 |
|---|---|
Fórmula molecular |
C20H17ClN2O |
Peso molecular |
336.8 g/mol |
Nombre IUPAC |
1-(2-benzylphenyl)-3-(3-chlorophenyl)urea |
InChI |
InChI=1S/C20H17ClN2O/c21-17-10-6-11-18(14-17)22-20(24)23-19-12-5-4-9-16(19)13-15-7-2-1-3-8-15/h1-12,14H,13H2,(H2,22,23,24) |
Clave InChI |
WPAAVQMINRFRGN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=CC=CC=C2NC(=O)NC3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


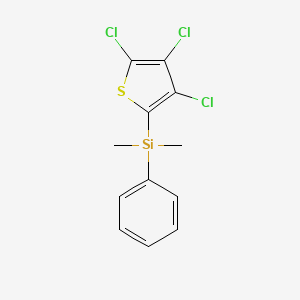

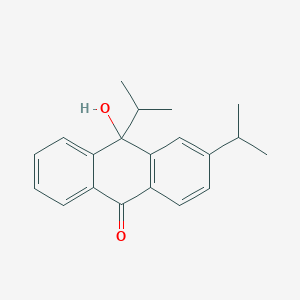
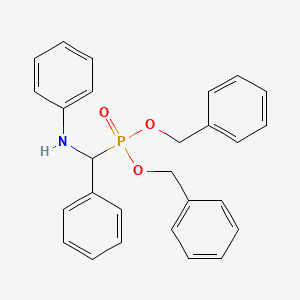
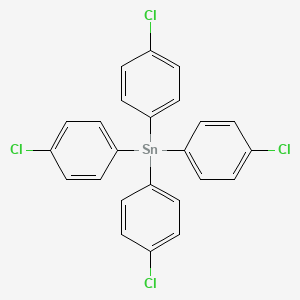


![2-ethyl-N-[4-(propan-2-yl)phenyl]piperidine-1-carboxamide](/img/structure/B11958945.png)
